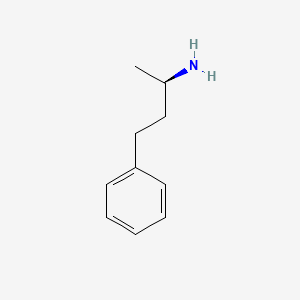

(R)-(-)-1-Methyl-3-phenylpropylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-4-phenylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECUIGDEWBNQJJ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937-52-0 | |

| Record name | (-)-1-Methyl-3-phenylpropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylbutan-2-amine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-PHENYLBUTAN-2-AMINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4F6H42UWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-(-)-1-Methyl-3-phenylpropylamine molecular structure

Topic: (R)-(-)-1-Methyl-3-phenylpropylamine: Structural Architecture & Pharmaceutical Utility Audience: Researchers, Process Chemists, and Drug Development Scientists.[1]

Executive Summary

This compound (CAS: 937-52-0) is a critical chiral building block in the pharmaceutical industry, serving as the primary amine precursor for the synthesis of Dilevalol , the (R,R)-diastereomer of the antihypertensive drug Labetalol.[1] Structurally defined as (2R)-4-phenylbutan-2-amine, this molecule is characterized by a phenylpropyl backbone with a chiral amine at the C2 position.[1] Its stereochemical purity is paramount, as the pharmacological potency of the final drug substance—specifically its

Molecular Specifications & Physicochemical Profile

This section consolidates the core identity and physical data necessary for analytical verification and process handling.

Chemical Identity

| Parameter | Data |

| IUPAC Name | (2R)-4-Phenylbutan-2-amine |

| Common Name | This compound |

| CAS Number | 937-52-0 (Specific for (R)-isomer); 22374-89-6 (Racemic) |

| Molecular Formula | C |

| Molecular Weight | 149.23 g/mol |

| SMILES | CN |

| InChI Key | WECUIGDEWBNQJJ-SECBINFHSA-N |

Physical Properties

| Property | Value / Condition |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 228–232 °C (at 760 mmHg) |

| Density | 0.922 g/mL (at 25 °C) |

| Refractive Index | |

| Optical Rotation | |

| Solubility | Soluble in ethanol, chloroform, toluene; slightly soluble in water.[1] |

| pKa | ~10.5 (Typical for primary aliphatic amines) |

Stereochemical Analysis

The biological activity of downstream APIs like Dilevalol relies on the absolute configuration of this intermediate.

Cahn-Ingold-Prelog (CIP) Assignment

The chiral center is located at the C2 position (using IUPAC numbering for butane chain).[1] The priority of substituents attached to the chiral center is determined by atomic number and connectivity:

-

-NH

(Nitrogen, Atomic No.[1] 7) → Priority 1 -

-CH

CH -

-CH

(Carbon bonded to H, H, H) → Priority 3 -

-H (Hydrogen) → Priority 4 (Lowest)[1]

Configuration: With the Hydrogen atom oriented away from the viewer (dashed bond), the sequence 1 → 2 → 3 traces a Clockwise direction.[1] Therefore, the absolute configuration is (R) .[2][3]

Stereochemical Visualization

Figure 1: The substituent priority 1 (NH₂) → 2 (Phenethyl) → 3 (Methyl) follows a clockwise path when H is in the rear, confirming the (R)-configuration.[1]

Synthetic Pathways & Resolution

Industrial production typically employs one of two strategies: Kinetic Resolution of the racemate or Asymmetric Synthesis.

Method A: Reductive Amination + Kinetic Resolution

This is the classical route, robust for large-scale manufacturing.

-

Condensation: Benzylacetone (4-phenyl-2-butanone) reacts with ammonia to form the imine.[1]

-

Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) yields racemic (±)-1-methyl-3-phenylpropylamine.[1]

-

Resolution: The racemate is resolved using a chiral acid (e.g., N-acetyl-L-leucine or tartaric acid) or via enzymatic kinetic resolution using lipases (e.g., Candida antarctica Lipase B) which selectively acylates the (R)-amine or leaves it unreacted depending on the enzyme specificity.[1]

Method B: Asymmetric Transamination (Biocatalytic)

A more modern, green chemistry approach utilizes

-

Reagent: Isopropylamine (amine donor).[1]

-

Catalyst: (R)-selective

-Transaminase.[1] -

Outcome: Direct formation of (R)-1-methyl-3-phenylpropylamine with >99% ee, eliminating the need for resolution steps.[1]

Synthesis Workflow Diagram

Figure 2: Workflow for the production of the enantiopure amine from benzylacetone.

Pharmaceutical Utility: The Dilevalol Connection[1][6][9]

The primary pharmaceutical application of this compound is in the synthesis of Dilevalol .[1]

-

Labetalol vs. Dilevalol: Labetalol is a mixture of four stereoisomers.[2] Dilevalol is the specific (R,R)-stereoisomer, which exhibits potent

-adrenergic blocking activity with intrinsic sympathomimetic activity (ISA) at -

Mechanism: The (R)-amine intermediate provides one of the two chiral centers in the final drug molecule.[1]

-

Reaction: The (R)-amine is reacted with 5-bromoacetylsalicylamide (or an epoxide equivalent) to form the secondary amine linkage.[1]

Synthesis of Dilevalol

Figure 3: The (R)-amine is the nucleophile that establishes the core stereochemistry of the Dilevalol side chain.[1]

Safety & Handling Protocols

As a primary amine, this compound poses specific hazards that must be managed in a laboratory or industrial setting.

-

Corrosivity: Classified as Skin Corr. 1B (H314) . It causes severe skin burns and eye damage.

-

PPE Requirements:

-

Storage: Store under inert gas (Nitrogen/Argon) to prevent reaction with atmospheric CO

(carbamate formation).[1] Keep cool (2–8 °C recommended).

References

-

Chemical Identity & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 31160, 1-Methyl-3-phenylpropylamine. [Link][1]

-

Pharmaceutical Application (Dilevalol): Lalonde, R. L., et al. "Dilevalol: an overview of its clinical pharmacology and therapeutic use in hypertension."[5] Pharmacotherapy 10.1 (1990): 15-28.[1] [Link]

-

Synthesis & Resolution: Chen, H., et al. "Upgraded Bioelectrocatalytic N2 Fixation: From N2 to Chiral Amine Intermediates." Journal of the American Chemical Society 141.12 (2019): 4963-4971.[1] [Link][1]

-

Metabolic Pathway: Gilbert, R. B., et al. "A labetalol metabolite with analytical characteristics resembling amphetamines." Journal of Analytical Toxicology 19.2 (1995): 84-86.[1] [Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Dilevalol – Chiralpedia [chiralpedia.com]

- 3. biosynth.com [biosynth.com]

- 4. (+)-Labetalol | C19H24N2O3 | CID 134044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dilevalol: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemical Guide to 1-Methyl-3-phenylpropylamine (4-Phenylbutan-2-amine)

[1]

Introduction & Chemical Identity

1-Methyl-3-phenylpropylamine (Systematic Name: 4-phenylbutan-2-amine ) is a chiral primary amine serving as a pivotal building block in the synthesis of mixed

Understanding the stereochemistry of this molecule is non-trivial; while Labetalol is marketed as a mixture of four stereoisomers, the specific pharmacological profile of the (R,R)-isomer (Dilevalol) highlights the critical need for enantiopurity in modern drug development.

Chemical Data Profile

| Parameter | Details |

| Systematic Name | 4-phenylbutan-2-amine |

| Common Synonyms | 1-methyl-3-phenylpropylamine; |

| Molecular Formula | |

| Molecular Weight | 149.23 g/mol |

| Chiral Center | C2 (The carbon bearing the amine group) |

| CAS (Racemic) | 22374-89-6 |

| CAS (R)-Enantiomer | 937-52-0 |

| CAS (S)-Enantiomer | 4187-57-9 |

Stereochemical Fundamentals

The chirality of 1-methyl-3-phenylpropylamine arises from the C2 carbon.[1] Assignment of absolute configuration follows the Cahn-Ingold-Prelog (CIP) priority rules.[1]

CIP Priority Assignment

-

-NH2 (Nitrogen) : Priority 1 (Highest atomic number).[1]

-

-CH2CH2Ph (Phenethyl group) : Priority 2 (Carbon bonded to Carbon).[1]

-

-CH3 (Methyl group) : Priority 3 (Carbon bonded to Hydrogen).[1]

-

-H (Hydrogen) : Priority 4 (Lowest).[1]

Configuration Logic:

-

R-Configuration: When the Hydrogen (lowest priority) is oriented away from the viewer, the sequence 1

2 -

S-Configuration: The sequence traces a counter-clockwise direction.

Optical Rotation:

Caption: CIP Priority assignment for 4-phenylbutan-2-amine. Nitrogen holds the highest priority.

Synthesis & Resolution Strategies

For pharmaceutical applications requiring high enantiomeric excess (ee), simple racemic synthesis via reductive amination of benzylacetone is insufficient. Two advanced strategies are employed: Enzymatic Kinetic Resolution (EKR) and Asymmetric Synthesis .[1]

Strategy A: Enzymatic Kinetic Resolution (Recommended)

This method utilizes the high stereoselectivity of lipases (e.g., Candida antarctica Lipase B, CAL-B) to acylate one enantiomer selectively.

Mechanism: CAL-B typically follows the empirical Kazlauskas rule, preferentially acylating the (R)-enantiomer of secondary amines when using an ester acyl donor.

Protocol Workflow:

-

Substrate: Racemic 4-phenylbutan-2-amine.

-

Acyl Donor: Ethyl acetate or Isopropyl acetate (acts as both solvent and reactant).[1]

-

Catalyst: Immobilized CAL-B (Novozym 435).

-

Reaction: The (R)-amine is converted to the (R)-amide, leaving the (S)-amine unreacted.[1]

-

Separation: Acid-base extraction separates the basic (S)-amine from the neutral (R)-amide.[1]

-

Hydrolysis: The (R)-amide is hydrolyzed (acidic conditions) to yield pure (R)-amine.[1]

Caption: Workflow for the enzymatic kinetic resolution of racemic 4-phenylbutan-2-amine using CAL-B.

Strategy B: Classical Resolution

Historically, resolution was achieved via fractional crystallization using chiral acids such as (L)-(+)-Tartaric acid or N-Acetyl-L-leucine .[1] While effective, this method is labor-intensive and has lower theoretical yields (max 50%) compared to dynamic kinetic resolution methods.[1]

Analytical Characterization

Validating the stereochemical integrity of the product is mandatory before use in API synthesis.

Chiral HPLC Method

High-Performance Liquid Chromatography (HPLC) on polysaccharide-based chiral stationary phases (CSPs) is the gold standard for determining Enantiomeric Excess (% ee).[1]

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 |

| Mobile Phase | n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.[1]1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 220 nm or 254 nm |

| Temperature | 25°C |

| Elution Order | Typically (S)-enantiomer elutes before (R)-enantiomer (Verify with standards) |

Optical Rotation

Specific rotation is a quick purity check but should not replace chiral HPLC.[1]

-

Standard:

( -

Note: Solvent effects can drastically alter the magnitude and sign of rotation. Always compare conditions exactly to literature values.

Industrial Relevance: Labetalol & Dilevalol[6]

The industrial significance of 1-methyl-3-phenylpropylamine lies in its role as the "amine fragment" of the beta-blocker Labetalol .[1]

-

Labetalol: A mixture of 4 stereoisomers (due to two chiral centers: one at the amine, one at the alcohol).[3][4]

-

Dilevalol: The specific (R,R)-isomer of Labetalol.[3][5][4]

-

Structure: (R,R)-5-{1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl}salicylamide.[1][6]

-

Crucial Insight: To synthesize Dilevalol, one must start with (R)-1-methyl-3-phenylpropylamine .[1][7]

-

Safety Note: Dilevalol was associated with hepatotoxicity, leading to its withdrawal in several markets.[1][3] This underscores the necessity of rigorous stereochemical control in drug development, as individual isomers can exhibit distinct toxicological profiles compared to the racemate.

-

References

-

Chemical Identity & Properties: National Center for Biotechnology Information.[1] (2023).[1][3] PubChem Compound Summary for CID 2734033, (R)-1-Methyl-3-phenylpropylamine. Retrieved from [Link]

-

Enzymatic Resolution: Gotor, V., et al. (2000).[1] Enzymatic resolution of amines and amino alcohols using CAL-B. Journal of Organic Chemistry. (General reference for CAL-B amine resolution protocols).

-

Labetalol Stereochemistry: FDA Access Data. (2008).[1] Labetalol Hydrochloride Label Information. Retrieved from [Link]

-

Analytical Methods: Phenomenex Application Guide. Chiral HPLC Separation of Amine Enantiomers on Lux Polysaccharide Columns. Retrieved from [Link]

Sources

- 1. N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-(-)-1-Methyl-3-phenylpropylamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Dilevalol – Chiralpedia [chiralpedia.com]

- 4. Labetalol - Wikipedia [en.wikipedia.org]

- 5. Labetalol | C19H24N2O3 | CID 3869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DD150457A5 - PROCESS FOR PREPARING THE (R, R) OPTICALLY ISOMERIC COMPOUNDS OF LABETALOL - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic data for 1-Methyl-3-phenylpropylamine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Methyl-3-phenylpropylamine

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-Methyl-3-phenylpropylamine (also known as 4-phenylbutan-2-amine), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques used for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section offers not only the raw spectral data but also a detailed interpretation grounded in established chemical principles. The methodologies are presented with an emphasis on the causality behind experimental choices, ensuring a robust and reproducible approach to characterization.

Introduction: The Analytical Imperative for 1-Methyl-3-phenylpropylamine

1-Methyl-3-phenylpropylamine (C₁₀H₁₅N, Molar Mass: 149.23 g/mol ) is a primary amine with a versatile molecular structure, featuring both an aromatic phenyl ring and a chiral aliphatic chain.[1][2] This structure makes it a valuable building block in organic synthesis and an important intermediate in the production of various compounds.[3] Accurate and unambiguous structural confirmation is paramount for its application in research and development, where purity and identity directly impact reaction outcomes and biological activity.

Spectroscopic analysis provides a definitive, non-destructive fingerprint of a molecule. This guide synthesizes data from NMR, IR, and MS to create a holistic analytical profile of the compound. The subsequent sections are structured to empower the researcher to not only verify the identity of 1-Methyl-3-phenylpropylamine but also to understand the logic behind the spectral features observed.

Caption: Molecular Structure of 1-Methyl-3-phenylpropylamine with Key Atoms Labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework. Experiments are typically conducted in a deuterated solvent, such as deuterated chloroform (CDCl₃), which is chemically inert and has a well-characterized residual signal.[4][5]

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their connectivity through spin-spin coupling.

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Methyl-3-phenylpropylamine in ~0.6 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard due to its excellent solvating power for a wide range of organic molecules and its single, easily identifiable residual peak at ~7.26 ppm.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and simplifies spectral interpretation.

-

Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

The following table summarizes the expected ¹H NMR signals for 1-Methyl-3-phenylpropylamine in CDCl₃.[1]

| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl (Ar-H) | ~7.1 - 7.3 | Multiplet (m) | 5H |

| Methine (Cα-H) | ~3.0 | Multiplet (m) | 1H |

| Benzylic (Cγ-H₂) | ~2.6 | Triplet (t) | 2H |

| Methylene (Cβ-H₂) | ~1.7 | Multiplet (m) | 2H |

| Amine (NH₂) | ~1.5 | Broad Singlet (br s) | 2H |

| Methyl (Cδ-H₃) | ~1.1 | Doublet (d) | 3H |

-

Aromatic Region (δ ~7.1-7.3): The multiplet integrating to 5H is characteristic of a monosubstituted benzene ring, confirming the presence of the phenyl group.

-

Aliphatic Chain (δ ~1.1-3.0):

-

The doublet at ~1.1 ppm (3H) corresponds to the terminal methyl group (Cδ-H₃). Its splitting into a doublet indicates it is adjacent to a single proton, the methine proton (Cα-H).

-

The methine proton (Cα-H) at ~3.0 ppm is adjacent to the nitrogen atom, which deshields it. It appears as a complex multiplet due to coupling with both the methyl protons (Cδ-H₃) and the adjacent methylene protons (Cβ-H₂).

-

The triplet at ~2.6 ppm (2H) is assigned to the benzylic methylene protons (Cγ-H₂). Their downfield shift is due to the proximity of the aromatic ring, and the triplet pattern arises from coupling to the adjacent Cβ-H₂ group.

-

The multiplet at ~1.7 ppm (2H) is assigned to the Cβ-H₂ group, which is coupled to both the Cα-H and Cγ-H₂ protons, resulting in a complex signal.

-

-

Amine Protons (δ ~1.5): The broad singlet is characteristic of primary amine (NH₂) protons.[6] These protons often undergo rapid chemical exchange, which averages out coupling to adjacent protons and broadens the signal. This signal may shift or even disappear upon shaking the sample with D₂O due to proton-deuterium exchange.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR provides a count of the non-equivalent carbon atoms in the molecule. Spectra are typically acquired with proton decoupling, resulting in each unique carbon appearing as a single sharp line.

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Instrument Setup: Acquire the spectrum on a 75 MHz (or higher) spectrometer using a standard broadband proton-decoupling pulse sequence.

-

Data Acquisition: A greater number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

The table below details the expected ¹³C NMR chemical shifts in CDCl₃.[1]

| Assigned Carbon | Chemical Shift (δ, ppm) |

| Quaternary Aromatic (C-Ar) | ~142 |

| Aromatic (CH-Ar) | 126 - 129 |

| Methine (Cα) | ~48 |

| Benzylic (Cγ) | ~40 |

| Methylene (Cβ) | ~35 |

| Methyl (Cδ) | ~23 |

-

Aromatic Region (δ ~126-142): The signals between 126-129 ppm correspond to the protonated carbons of the phenyl ring. The lower intensity signal around 142 ppm is the quaternary carbon to which the propyl chain is attached. Quaternary carbons are often weaker in intensity.[7]

-

Aliphatic Region (δ ~23-48):

-

The signal at ~48 ppm is assigned to the Cα carbon, which is directly bonded to the electronegative nitrogen atom, causing a downfield shift.

-

The signals at ~40 ppm and ~35 ppm correspond to the Cγ (benzylic) and Cβ carbons, respectively.

-

The most upfield signal at ~23 ppm is characteristic of the terminal methyl carbon (Cδ).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

-

Sample Preparation: As 1-Methyl-3-phenylpropylamine is a liquid, a neat spectrum can be obtained.[4] A single drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

-

Background Collection: A background spectrum of the empty spectrometer is collected to subtract atmospheric (H₂O, CO₂) absorptions.

-

Sample Analysis: The sample is placed in the spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.[4]

The following table lists the key diagnostic absorption bands for 1-Methyl-3-phenylpropylamine.[1]

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch (Aliphatic Amine) | 1020 - 1250 | Medium |

| C-H Out-of-Plane Bend | 675 - 900 | Strong |

-

N-H Stretch (3300-3500 cm⁻¹): The presence of a primary amine is definitively confirmed by two medium, broad bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Stretches (2850-3100 cm⁻¹): The strong absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the aliphatic (sp³) carbons. The weaker bands just above 3000 cm⁻¹ are characteristic of the C-H stretching of the aromatic (sp²) carbons in the phenyl ring.

-

Aromatic Region (1450-1600 cm⁻¹ & 675-900 cm⁻¹): The absorptions in the 1450-1600 cm⁻¹ range are due to C=C bond stretching within the aromatic ring. The strong bands in the 675-900 cm⁻¹ region result from C-H out-of-plane bending and can be indicative of the substitution pattern on the benzene ring.

-

C-N Stretch (1020-1250 cm⁻¹): This medium intensity band corresponds to the stretching vibration of the C-N bond of the aliphatic amine.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization. For a compound like 1-Methyl-3-phenylpropylamine, Electron Ionization (EI) is a common technique.

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into a Gas Chromatograph (GC). The GC separates the sample from any impurities before it enters the mass spectrometer.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation, the molecular ion ([M]⁺•).

-

Mass Analysis: The molecular ion and any fragment ions produced by its decomposition are accelerated and separated based on their mass-to-charge ratio (m/z).

The molecular formula C₁₀H₁₅N gives an exact mass of 149.12 Da.[8] The primary amine nitrogen results in an odd nominal molecular weight (149), consistent with the Nitrogen Rule.

| m/z Value | Proposed Fragment Identity | Significance |

| 149 | [C₁₀H₁₅N]⁺• | Molecular Ion (M⁺•) |

| 132 | [M - NH₃]⁺• | Loss of ammonia from [M+H]⁺ (in MS/MS)[8] |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 44 | [C₂H₆N]⁺ | α-cleavage fragment |

The fragmentation of primary amines is highly characteristic.[9]

-

Molecular Ion (m/z 149): The molecular ion peak for aliphatic amines is often weak or absent in an EI spectrum because the initial radical cation fragments very readily.

-

Base Peak (m/z 44): The most characteristic fragmentation for aliphatic amines is α-cleavage (cleavage of the bond adjacent to the C-N bond). For 1-Methyl-3-phenylpropylamine, this involves the cleavage of the Cα-Cβ bond, resulting in the formation of a stable, resonance-stabilized iminium cation [CH₃-CH=NH₂]⁺ with an m/z of 44. This is typically the most abundant ion (the base peak) in the spectrum.[8]

-

Tropylium Ion (m/z 91): The presence of a strong peak at m/z 91 is a classic indicator of a benzyl group or a group that can rearrange to form the highly stable tropylium cation ([C₇H₇]⁺). This occurs via cleavage of the Cβ-Cγ bond.

-

MS/MS Fragmentation (m/z 133): In tandem mass spectrometry (MS/MS) with a precursor ion of [M+H]⁺ (m/z 150), a prominent fragment is observed at m/z 133.[8] This corresponds to the loss of ammonia (NH₃, 17 Da) from the protonated molecule, a common fragmentation pathway for protonated primary amines.

Caption: Proposed Mass Spectrometry Fragmentation Pathway for 1-Methyl-3-phenylpropylamine.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and self-validating analytical framework for the characterization of 1-Methyl-3-phenylpropylamine. The ¹H and ¹³C NMR spectra confirm the complete carbon-hydrogen framework, IR spectroscopy identifies the key primary amine and aromatic functional groups, and mass spectrometry verifies the molecular weight while revealing characteristic fragmentation patterns. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and utilize this important chemical compound.

References

-

ResearchGate. (n.d.). Quantum chemical study on 1-Methyl-3-phenylpropylamine with combined an experimental (NMR, FT-IR and FT-Raman): The structural and spectroscopic characterization. Retrieved February 6, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 6, 2026, from [Link]

-

Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved February 6, 2026, from [Link]

-

Biocompare. (n.d.). 1-Methyl-3-phenylpropylamine from Aladdin Scientific. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). 1-Methyl-3-phenylpropylamine | C10H15N | CID 31160. National Institutes of Health. Retrieved February 6, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 6, 2026, from [Link]

-

Doc Brown's Chemistry. (2025). 13C nmr spectrum of methylamine. Retrieved February 6, 2026, from [Link]

Sources

- 1. 1-Methyl-3-phenylpropylamine|CAS 22374-89-6|RUO [benchchem.com]

- 2. 1-Methyl-3-phenylpropylamine | CAS 22374-89-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. biocompare.com [biocompare.com]

- 4. researchgate.net [researchgate.net]

- 5. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chemistryconnected.com [chemistryconnected.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. 1-Methyl-3-phenylpropylamine | C10H15N | CID 31160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

Synthesis of racemic 1-Methyl-3-phenylpropylamine from benzylacetone

Topic: Synthesis of Racemic 1-Methyl-3-phenylpropylamine from Benzylacetone Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Target Molecule: 1-Methyl-3-phenylpropylamine (IUPAC: 4-phenylbutan-2-amine) CAS Registry Number: 22374-89-6 Primary Precursor: Benzylacetone (4-phenylbutan-2-one)[1]

Executive Summary & Retrosynthetic Analysis

1-Methyl-3-phenylpropylamine is a critical primary amine intermediate used in the synthesis of antihypertensive agents (e.g., Labetalol) and as a corrosion inhibitor in industrial applications.[1] Structurally, it is a homologue of amphetamine, possessing an extended propyl chain which alters its pharmacological profile and lipophilicity.

This guide details three distinct synthetic pathways to access the racemic amine from benzylacetone. The selection of the method depends on available equipment (high-pressure autoclaves vs. standard glassware) and reagent restrictions (metal hydrides vs. formate salts).

Retrosynthetic Logic

The synthesis relies on the introduction of nitrogen at the ketone functionality of benzylacetone, followed by reduction. The carbon skeleton remains intact throughout the process.

Figure 1: Retrosynthetic disconnection showing the central role of the nitrogen-carbon bond formation.

Method A: Direct Reductive Amination (Borohydride Route)

Best for: Laboratory scale, high purity, mild conditions.[1] Mechanism: Nucleophilic attack of ammonia on the ketone to form a hemiaminal/imine, followed by in situ hydride reduction.

Technical Rationale

This method utilizes Sodium Cyanoborohydride (

Experimental Protocol

Reagents:

-

Benzylacetone (1.0 eq)[1]

-

Ammonium Acetate (

) (10.0 eq) - Source of Ammonia -

Sodium Cyanoborohydride (

) (1.5 eq)[1][2] -

Solvent: Methanol (anhydrous)[1]

-

Molecular Sieves (3Å) - Optional, to promote imine formation

Step-by-Step Methodology:

-

Imine Formation:

-

In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Benzylacetone (e.g., 14.8 g, 100 mmol) in Methanol (150 mL).

-

Add Ammonium Acetate (77.1 g, 1000 mmol). The excess is crucial to drive the equilibrium toward the imine.

-

Add 5 g of activated 3Å molecular sieves to scavenge water.[1]

-

Stir at room temperature (25°C) for 1-2 hours under an inert atmosphere (

).

-

-

Reduction:

-

Cool the mixture to 0°C in an ice bath.

-

Cautiously add Sodium Cyanoborohydride (9.4 g, 150 mmol) in small portions. Warning: Toxic HCN gas can evolve if pH drops too low; ensure proper ventilation.

-

Remove the ice bath and allow the reaction to stir at room temperature for 24-48 hours. Monitor via TLC (Eluent: DCM/MeOH/NH4OH 90:9:1) or GC-MS.[1]

-

-

Workup (Acid-Base Extraction):

-

Quench: Acidify the mixture to pH < 2 using concentrated HCl. This decomposes excess hydride and hydrolyzes any boron complexes.[1] Caution: Hydrogen gas evolution.

-

Solvent Removal: Evaporate the methanol under reduced pressure.[1]

-

Wash: Dissolve the residue in water (100 mL) and wash with Diethyl Ether (3 x 50 mL). Discard the organic layer (contains unreacted ketone/alcohol).

-

Basify: Adjust the aqueous phase to pH > 12 using 20% NaOH solution.[1] The amine will separate as an oil.[1][3]

-

Extract: Extract the aqueous phase with Dichloromethane (DCM) (3 x 50 mL).[1]

-

Dry & Concentrate: Dry the combined DCM layers over anhydrous

, filter, and concentrate in vacuo.

-

Figure 2: Workflow for the reductive amination using borohydride reagents.

Method B: The Leuckart-Wallach Reaction

Best for: Large scale, robust precursors, avoidance of expensive hydrides. Mechanism: Condensation of the ketone with ammonium formate to form an N-formyl intermediate, followed by acid hydrolysis.[4]

Technical Rationale

The Leuckart reaction proceeds at high temperatures (150-180°C).[1] The ammonium formate acts as both the ammonia source and the reducing agent (hydride donor via decarboxylation).[4]

Experimental Protocol

Reagents:

Step-by-Step Methodology:

-

Condensation:

-

Place Benzylacetone (100 mmol) and Ammonium Formate (400 mmol) in a round-bottom flask equipped with a distillation head (Claisen adapter) and a thermometer.

-

Heat the mixture gradually. At ~140-150°C, the mixture melts and water/ammonia/CO2 begin to evolve.[1]

-

Continue heating to 160-180°C. Distill off the water formed during the reaction to drive the equilibrium.

-

Maintain temperature for 3-6 hours until ketone is consumed.[1]

-

Result: Crude N-formyl-1-methyl-3-phenylpropylamine (an oil).[1]

-

-

Hydrolysis:

-

Cool the reaction mixture to < 100°C.

-

Add 6M HCl (50 mL) directly to the flask.

-

Reflux the mixture for 2-4 hours. This cleaves the formyl group (

).[1]

-

-

Workup:

Method C: Oxime Reduction

Best for: Situations where high pressure or borohydrides are unavailable.[1]

Mechanism: Formation of a crystalline oxime followed by reduction with Zinc/Acetic Acid or

Protocol Summary:

-

Oxime Formation: Reflux Benzylacetone with Hydroxylamine Hydrochloride (

) and Sodium Acetate in Ethanol/Water.[1] Isolate the oxime (often a solid or viscous oil). -

Reduction:

Characterization & Data

The following data validates the identity of the synthesized racemic amine.

| Property | Value | Notes |

| Physical State | Colorless to pale yellow liquid | Amine odor |

| Boiling Point | 228 - 232 °C | @ 760 mmHg |

| Boiling Point (Vacuum) | 135 - 140 °C | @ 8 mbar |

| Density | 0.922 g/mL | @ 25 °C |

| Refractive Index | ||

| Solubility | Soluble in organic solvents; Slightly soluble in water | Forms salts with acids |

Spectroscopic Data:

-

NMR (300 MHz,

- 7.15-7.30 (m, 5H, Ar-H)

- 2.85-3.00 (m, 1H, CH-N)

-

2.60-2.75 (m, 2H,

-

1.65-1.80 (m, 2H,

-

1.30 (s, 2H,

-

1.10 (d, 3H,

-

IR (Neat): 3300-3400

(N-H stretch, broad), 1600

Safety & Regulatory Compliance

-

Toxicity: 1-Methyl-3-phenylpropylamine is classified as Acute Tox. 3 (Oral/Dermal) and causes Severe Skin Burns (Cat 1B) .[1]

-

Handling: Always use a fume hood.[1] Wear nitrile gloves, safety goggles, and a lab coat.

-

Cyanoborohydride: Highly toxic.[1][6][7] Contact with acid releases HCN gas.[1] Quench in a dedicated hood with bleach/base traps.[1]

-

Regulatory: While not a controlled substance in many jurisdictions (unlike its lower homologue amphetamine), it is a chemical intermediate.[1] Verify local regulations (e.g., TSCA, REACH) before scale-up.[1]

References

-

BenchChem. "1-Methyl-3-phenylpropylamine | CAS 22374-89-6."[1] BenchChem Database.[1] Accessed 2026.[1][8] Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 31160, 1-Methyl-3-phenylpropylamine."[1] PubChem. Accessed 2026.[1][8] Link

-

Crossley, F. S., & Moore, M. L. "Studies on the Leuckart Reaction." The Journal of Organic Chemistry, 9(6), 529-536. Link[1]

-

Sigma-Aldrich. "Product Specification: 1-Methyl-3-phenylpropylamine."[1][7] Merck KGaA.[1] Accessed 2026.[1][8] Link[1]

-

Organic Chemistry Portal. "Reduction of Oximes to Amines." Organic Chemistry Portal. Accessed 2026.[1][8] Link

Sources

- 1. N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methyl-3-phenylpropylamine|CAS 22374-89-6|RUO [benchchem.com]

- 3. Sciencemadness Discussion Board - Reduction of oximes to corresponding amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 5. 2-Amino-4-phenylbutane synthesis - chemicalbook [chemicalbook.com]

- 6. 1-Methyl-3-phenylpropylamine | C10H15N | CID 31160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Methyl-3-phenylpropylamine 98 22374-89-6 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

Commercial Availability & Technical Monograph: Racemic 1-Methyl-3-Phenylpropylamine

The following is an in-depth technical guide regarding the commercial availability, technical specifications, and procurement protocols for racemic 1-methyl-3-phenylpropylamine.

CAS: 22374-89-6 | IUPAC: 4-Phenylbutan-2-amine

Executive Summary

Racemic 1-methyl-3-phenylpropylamine (4-phenylbutan-2-amine) is a critical aliphatic amine intermediate used primarily in the synthesis of antihypertensive agents (e.g., Labetalol) and as a chiral resolution substrate in organic chemistry. While structurally homologous to controlled phenethylamines (e.g., amphetamine), it possesses a distinct regulatory profile and chemical behavior.

This guide details the procurement landscape, synthesis routes affecting impurity profiles, and mandatory quality control (QC) protocols for researchers and drug development professionals.

Chemical Identity & Specifications

Precise nomenclature is vital to avoid confusion with regulated isomers like methamphetamine or phentermine.

| Parameter | Specification |

| IUPAC Name | 4-Phenylbutan-2-amine |

| Common Synonyms | |

| CAS Number | 22374-89-6 (Racemic); 54-49-9 (General/Unspecified) |

| Molecular Formula | |

| Molecular Weight | 149.23 g/mol |

| Appearance | Colorless to pale yellow liquid (Free base); White crystalline solid (HCl salt) |

| Boiling Point | 223 °C (at 760 mmHg) |

| Solubility | Miscible in ethanol, DMSO, DCM; Sparingly soluble in water (Free base) |

Commercial Availability Landscape

Supplier Tiers & Purity Grades

The market is segmented into bulk industrial suppliers (for pharmaceutical intermediates) and fine chemical vendors (for R&D).

-

Tier 1: Bulk/Process Scale (kg to ton)

-

Primary Source: Custom synthesis houses in China and India (e.g., LeapChem, specialized API intermediate manufacturers).

-

Typical Purity: Technical Grade (95-97%).

-

Lead Time: 4–8 weeks.

-

Use Case: Labetalol manufacturing; polymer additives.

-

-

Tier 2: R&D/Catalog Suppliers (mg to kg)

-

Primary Source: Sigma-Aldrich (Merck), Apollo Scientific, Enamine, Combi-Blocks.

-

Typical Purity: >98% (GC).

-

Availability: Stock items (25g, 100g pack sizes).[1]

-

Use Case: Analytical standards, metabolic studies, chiral resolution optimization.

-

Procurement Decision Logic

The following workflow illustrates the decision process for sourcing, ensuring regulatory compliance and technical suitability.

Figure 1: Strategic sourcing workflow for 4-phenylbutan-2-amine, prioritizing regulatory verification prior to receipt.

Synthesis & Impurity Profile

Understanding the synthesis allows researchers to anticipate impurities. The commercial racemate is predominantly produced via Reductive Amination .

Industrial Synthesis Route

The standard route utilizes Benzylacetone (4-phenylbutan-2-one) as the starting material.

-

Condensation: Benzylacetone reacts with ammonia (

) to form the imine intermediate. -

Reduction: The imine is hydrogenated using a catalyst (Raney Nickel or Pd/C) under pressure.

Key Impurities:

-

Benzylacetone (Starting Material): Incomplete conversion.

-

Secondary Amines: Formation of bis(1-methyl-3-phenylpropyl)amine if ammonia concentration is too low.

-

Alcohol Derivative: Reduction of the ketone to 4-phenylbutan-2-ol (if reductive conditions favor C=O reduction over C=N).

Figure 2: Reductive amination pathway showing the origin of potential impurities.

Regulatory & Compliance (E-E-A-T)

Critical Note: While 4-phenylbutan-2-amine is a legitimate industrial chemical, it is a constitutional isomer of Methamphetamine (

-

USA (DEA): It is not currently listed as a Schedule I or II controlled substance. However, it is a "chemical of interest."

-

Federal Analogue Act: If sold for human consumption, it could theoretically be treated as an analogue due to structural similarity to phenethylamines.

-

Forensic Interference: It is a known metabolite of Labetalol. Researchers analyzing biological samples must differentiate it from amphetamines using specific chiral columns or mass spectral fragmentation patterns (see Section 6).

Recommendation: Always maintain strict chain-of-custody documentation and use only for "Research Use Only" (RUO) or approved industrial manufacturing.

Quality Control & Analytical Protocols

To validate commercial batches, the following self-validating analytical system is recommended.

GC-FID Method (Purity)

Gas Chromatography is preferred over HPLC for the free base due to its volatility.

-

Column: HP-5 or DB-5MS (30m x 0.25mm, 0.25µm).

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Temp Program: 80°C (1 min) → 10°C/min → 280°C (5 min).

-

Detection: FID @ 300°C.

-

Acceptance Criteria: Main peak >98.0%; Benzylacetone <0.5%.

Chiral Separation (Enantiomeric Excess)

Since the commercial product is racemic, chiral resolution or analysis may be required.

-

Column: Astec CHIRALDEX G-TA or equivalent cyclodextrin-based phase.

-

Derivatization: Trifluoroacetic anhydride (TFA) derivatization improves peak shape and separation factors for the enantiomers.

Handling & Safety

-

Corrosivity: As a primary amine, it is corrosive to skin and eyes (Skin Corr. 1B).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent carbamate formation from atmospheric

. -

Incompatibility: Avoid strong oxidizing agents and acid chlorides.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 326655, 4-Phenylbutan-2-amine. Retrieved from [Link]

-

Gilbert, R. B., et al. (1995). A labetalol metabolite with analytical characteristics resembling amphetamines.[2] Journal of Analytical Toxicology. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information: 1-methyl-3-phenylpropylamine.[3] Retrieved from [Link]

-

United States Drug Enforcement Administration (DEA). Lists of Scheduling Actions and Controlled Substances. Retrieved from [Link]

Sources

Introduction: A Tale of Two Scaffolds - From Vasopressor to Vasodilator

An In-depth Technical Guide to the Antihypertensive Properties of 1-Methyl-3-phenylpropylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The β-phenylethylamine scaffold is a cornerstone in medicinal chemistry, giving rise to a vast array of neuropharmacological agents. Within this structural class, subtle molecular modifications can dramatically pivot biological activity from agonism to antagonism or from a pressor to a depressor response. A classic example is phenylpropanolamine (PPA), a sympathomimetic amine known for its vasoconstrictive properties, which has been reported to cause elevated blood pressure.[1][2] This inherent pressor effect of the parent structure underscores the intricate challenge and remarkable opportunity in designing derivatives with opposing, therapeutically beneficial antihypertensive effects. The exploration of 1-Methyl-3-phenylpropylamine derivatives is a compelling journey into the chemical nuances that transform a simple sympathomimetic backbone into a sophisticated antihypertensive agent. This guide will elucidate the mechanisms, structure-activity relationships, and experimental protocols that define this promising class of compounds.

Part 1: Unraveling the Mechanisms of Antihypertensive Action

The antihypertensive effects of 1-Methyl-3-phenylpropylamine derivatives are not attributed to a single, universal mechanism. Instead, different structural analogues appear to leverage distinct pharmacological pathways to achieve blood pressure reduction. The most prominently studied mechanisms involve the modulation of key enzymes in the catecholamine biosynthetic pathway.

Dual Inhibition of Dopamine β-Hydroxylase (DBH) and Monoamine Oxidase (MAO)

A significant breakthrough in understanding the antihypertensive potential of this class comes from studies on sulfur-containing analogues of phenylpropylamine.[3] These derivatives have been shown to be effective substrates for dopamine β-hydroxylase (DBH), the enzyme responsible for converting dopamine to norepinephrine. By acting as alternative substrates, they competitively inhibit the synthesis of norepinephrine, a potent vasoconstrictor. A reduction in norepinephrine levels leads to decreased sympathetic tone and subsequent vasodilation, contributing to a hypotensive effect.

Furthermore, some of these analogues, particularly those lacking a methyl group alpha to the terminal amino group, also serve as substrates for monoamine oxidase (MAO), an enzyme critical for the degradation of catecholamines.[3] The dual action of inhibiting norepinephrine synthesis and promoting its degradation presents a powerful synergistic approach to reducing adrenergic activity.

Below is a diagram illustrating the proposed mechanism of action involving DBH and MAO.

Caption: Mechanism of action via DBH and MAO modulation.

Central α-Adrenergic Agonism

While peripheral mechanisms are well-documented, the potential for central nervous system (CNS) activity should not be overlooked, especially for more lipophilic derivatives that can cross the blood-brain barrier.[3] Centrally acting antihypertensive agents, such as α-methyldopa, exert their effects by being converted to active metabolites like α-methylnorepinephrine, which then act on α2-adrenergic receptors in the brainstem.[4] This central α2-agonism leads to a reduction in sympathetic outflow from the CNS, resulting in decreased peripheral vascular resistance and blood pressure. It is plausible that certain 1-Methyl-3-phenylpropylamine derivatives could share this mechanism, representing an important avenue for future investigation.

Other Potential Mechanisms

The vast structural diversity achievable with this scaffold suggests that other antihypertensive mechanisms may be at play. These could include:

-

Calcium Channel Blockade: Phenylalkylamines are a known class of L-type calcium channel blockers, with verapamil being a prominent example.[5][6][7] It is conceivable that specific 1-Methyl-3-phenylpropylamine derivatives could be designed to interact with and block these channels in vascular smooth muscle, leading to vasodilation.

-

Renin-Angiotensin System (RAS) Inhibition: The RAS is a critical regulator of blood pressure, and its components, such as angiotensin-converting enzyme (ACE) and renin, are major drug targets.[8][9][10][11] While not yet demonstrated for this specific class of compounds, the potential for designing derivatives that inhibit key enzymes of the RAS remains an intriguing possibility.

-

Novel Mechanisms: Some studies on related propanolamine derivatives have shown antihypertensive activity independent of β-adrenoceptor antagonism, hinting at the existence of novel pathways yet to be fully characterized.[12]

Part 2: Structure-Activity Relationships (SAR)

The antihypertensive activity of 1-Methyl-3-phenylpropylamine derivatives is exquisitely sensitive to their chemical structure. The parent structure of many adrenergic drugs is β-phenylethylamine, and modifications to this backbone influence mechanism of action, receptor selectivity, and pharmacokinetic properties.[13]

Key Structural Modifications and Their Impact

| Structural Modification | Impact on Antihypertensive Activity | Rationale / Mechanistic Implication |

| Addition of a Sulfur-Containing Moiety | Enhances antihypertensive activity. | Can improve interaction with the active sites of DBH and MAO.[3] |

| Absence of a Methyl Group α to the Amino Group | Increases substrate activity for MAO. | The presence of an α-methyl group can sterically hinder binding to the MAO active site.[3] |

| Increased Lipophilicity | Potentially enables CNS activity. | Facilitates crossing of the blood-brain barrier, allowing for potential central α-adrenergic agonism.[3] |

| Modifications to the Phenyl Ring | Can modulate potency and selectivity. | Substituents on the aromatic ring can influence electronic and steric properties, affecting binding to target enzymes or receptors. |

| Stereochemistry | Critical for activity. | The (1R) configuration is often more potent for direct-acting sympathomimetic amines.[13] |

Part 3: Experimental Protocols

The validation of antihypertensive properties of novel 1-Methyl-3-phenylpropylamine derivatives requires a combination of in vivo and in vitro assays.

In Vivo Antihypertensive Activity Assessment in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a standard procedure for evaluating the acute antihypertensive effects of a test compound in a well-established animal model of hypertension.[3]

Step 1: Animal Acclimatization and Baseline Measurement

-

House male Spontaneously Hypertensive Rats (SHR) under standard laboratory conditions for at least one week to allow for acclimatization.

-

Measure baseline systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff method.

Step 2: Compound Administration

-

Dissolve the test derivative in a suitable vehicle (e.g., saline, DMSO).

-

Administer the compound to the SHR via oral gavage or intraperitoneal injection at a predetermined dose.

-

A control group should receive the vehicle only.

Step 3: Post-Dosing Blood Pressure Monitoring

-

Measure SBP and HR at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) post-administration.

Step 4: Data Analysis

-

Calculate the change in SBP and HR from baseline for both the treated and control groups.

-

Statistically analyze the data to determine the significance of the blood pressure-lowering effect.

The following diagram illustrates the experimental workflow for the in vivo assessment.

Caption: Workflow for in vivo antihypertensive assessment.

In Vitro Dopamine β-Hydroxylase (DBH) Inhibition Assay

This protocol provides a general framework for assessing the direct inhibitory effect of a compound on DBH activity.

Step 1: Enzyme and Substrate Preparation

-

Purify DBH from a suitable source (e.g., bovine adrenal glands) or use a commercially available enzyme.

-

Prepare a solution of the substrate, tyramine, in an appropriate buffer.

Step 2: Incubation

-

In a reaction vessel, combine the DBH enzyme, the test derivative at various concentrations, and necessary cofactors (ascorbic acid, catalase).

-

Initiate the reaction by adding the tyramine substrate.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration.

Step 3: Reaction Termination and Product Quantification

-

Stop the reaction by adding an acid or by heat inactivation.

-

Quantify the amount of the product, octopamine, formed using a suitable analytical method such as high-performance liquid chromatography (HPLC) or a spectrophotometric assay.

Step 4: IC50 Determination

-

Plot the percentage of DBH inhibition against the concentration of the test derivative.

-

Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Conclusion

The 1-Methyl-3-phenylpropylamine scaffold represents a versatile platform for the development of novel antihypertensive agents. Through targeted chemical modifications, it is possible to steer the pharmacological activity away from the pressor effects of parent compounds like phenylpropanolamine and towards potent and multifaceted antihypertensive mechanisms. The dual inhibition of DBH and MAO is a particularly promising strategy, though the potential for central α-adrenergic agonism and other novel mechanisms warrants further exploration. Rigorous in vivo and in vitro testing, guided by a deep understanding of the structure-activity relationships, will be crucial in unlocking the full therapeutic potential of this intriguing class of molecules.

References

-

Chemical Structure of antihypertensive drugs containing sulfonamide moiety | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

The effect of single-dose phenylpropanolamine on blood pressure in patients with hypertension controlled by beta blockers - PubMed. Available at: [Link]

-

Centrally Acting Antihypertensive Agents: An Update - PMC - NIH. Available at: [Link]

-

Antihypertensive activities of phenyl aminoethyl sulfides, a class of synthetic substrates for dopamine beta-hydroxylase - PubMed. Available at: [Link]

-

Phenylpropanolamine and Blood Pressure: A Review of Prospective Studies - PubMed. Available at: [Link]

-

The acute effect of phenylpropanolamine and brompheniramine on blood pressure in controlled hypertension: a randomized double-blind crossover trial - PubMed. Available at: [Link]

-

The effect of phenylpropanolamine on ambulatory blood pressure - PubMed. Available at: [Link]

-

Synthesis and QSAR studies on hypotensive 1-[3-(4-substituted phenylthio) propyl]-4-(substituted phenyl) piperazines | Request PDF - ResearchGate. Available at: [Link]

-

Marine-Derived Peptides with Anti-Hypertensive Properties: Prospects for Pharmaceuticals, Supplements, and Functional Food - MDPI. Available at: [Link]

-

Fluoxetine - Wikipedia. Available at: [Link]

-

The impact of oral phenylpropanolamine on blood pressure: a meta-analysis and review of the literature - ResearchGate. Available at: [Link]

-

Flavones. 1. Synthesis and antihypertensive activity of (3-phenylflavonoxy)propanolamines without beta-adrenoceptor antagonism - PubMed. Available at: [Link]

-

Angiotensin-converting enzyme inhibitors. 9. Novel [[N-(1-carboxy-3-phenylpropyl)amino]acyl]glycine derivatives with diuretic activity - PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation Of Potent Antihypertensive Activity: 2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-Yl) biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine Derivatives | Request PDF - ResearchGate. Available at: [Link]

-

Renin-angiotensin-system (RAS)-acting agents - referral | European Medicines Agency (EMA). Available at: [Link]

-

(PDF) Phenylalkylamines as calcium channel blockers - ResearchGate. Available at: [Link]

-

Beta-adrenergic blocking agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols - PubMed. Available at: [Link]

-

Pharmacological properties of beta-adrenoceptor blocking drugs - Krause und Pachernegg. Available at: [Link]

-

Phenylalkylamines as calcium channel blockers - Indian Academy of Sciences. Available at: [Link]

-

Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PubMed Central. Available at: [Link]

-

Creation of Novel Antihypertensive Agent via Structure-Activity Relationship Study on Phytochemicals towards Vasorelaxant Activity - ResearchGate. Available at: [Link]

-

Structure Activity Relationships | PDF | Amine | Pharmacology - Scribd. Available at: [Link]

-

Nitroso-Derivatives of β-blocker and β-agonists - Efpia. Available at: [Link]

-

Neuroleptics of the diphenylbutylpiperidine series are potent calcium channel inhibitors - PubMed. Available at: [Link]

-

New and existing drugs interfering with the renin-angiotensin (Ang)... - ResearchGate. Available at: [Link]

-

Renin inhibitors. Dipeptide analogues of angiotensinogen utilizing a structurally modified phenylalanine residue to impart proteolytic stability - PubMed. Available at: [Link]

-

Calcium Channel Blockers - StatPearls - NCBI Bookshelf. Available at: [Link]

Sources

- 1. The effect of phenylpropanolamine on ambulatory blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antihypertensive activities of phenyl aminoethyl sulfides, a class of synthetic substrates for dopamine beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Centrally Acting Antihypertensive Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Renin-angiotensin-system (RAS)-acting agents - referral | European Medicines Agency (EMA) [ema.europa.eu]

- 10. researchgate.net [researchgate.net]

- 11. Renin inhibitors. Dipeptide analogues of angiotensinogen utilizing a structurally modified phenylalanine residue to impart proteolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Flavones. 1. Synthesis and antihypertensive activity of (3-phenylflavonoxy)propanolamines without beta-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

Technical Guide: Solubility Profile & Solvent Thermodynamics of (R)-(-)-1-Methyl-3-phenylpropylamine

[1]

Executive Summary & Chemical Identity

This compound (also known as (R)-3-amino-1-phenylbutane ) is a critical chiral building block.[1] Unlike solid active pharmaceutical ingredients (APIs) where "solubility" refers to the saturation limit of a crystal lattice, this compound is a liquid at ambient conditions .[1]

Therefore, this guide redefines "solubility" for this specific analyte into three operational categories critical for research and scale-up:

-

Miscibility: For homogeneous reaction monitoring.

-

Partitioning (LLE): For extractive workups and purification.[1]

-

Salt Crystallization (SLE): The thermodynamic limit of its solid derivatives (HCl, Tartrates) used for enantiomeric resolution.[1]

Physicochemical Profile

| Property | Value | Implication for Solvation |

| CAS Number | 22374-89-6 | Specific to the (R)-enantiomer.[1][2] |

| Molecular Formula | Lipophilic tail ( | |

| Physical State | Liquid (Oil) | Miscible with most organics; no crystal lattice energy to overcome in free base form.[1] |

| Boiling Point | 222–232 °C | High boiler; requires high-vacuum distillation or salt formation for isolation.[1] |

| LogP (Predicted) | ~2.18 | Moderately lipophilic; prefers organic phase in biphasic systems.[1] |

| pKa | ~10.0 (Amine) | Protonates in acidic media (pH < 8), drastically changing solubility.[1] |

Solvent Miscibility & Phase Behavior (Free Base)

As a free base, the molecule exhibits amphiphilic behavior .[1] The hydrophobic phenylbutyl chain drives solubility in non-polar solvents, while the primary amine allows hydrogen bonding in polar protic solvents.[1]

Miscibility Matrix

Data represents the free base liquid form at 25°C.

| Solvent Class | Solvent Examples | Solubility Status | Mechanistic Insight |

| Alcohols (Protic) | Methanol, Ethanol, IPA | Miscible | Strong H-bonding between solvent -OH and amine -NH2.[1] Ideal for reaction media.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible | Excellent solvation of the aromatic ring; preferred for extraction from water.[1] |

| Aromatic Hydrocarbons | Toluene, Xylene | Miscible | |

| Ethers | THF, MTBE, Diethyl Ether | Miscible | Good solubility; MTBE is often used for washing due to low water miscibility.[1] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble | Soluble due to the alkyl chain, but may phase separate at very low temperatures (<-20°C).[1] |

| Water | Water | Partially Soluble | ~8.5 g/L. The hydrophobic tail disrupts the water network, limiting solubility despite the amine group.[1] |

Thermodynamic Modeling of Salt Solubility (Solid-Liquid Equilibrium)

Since the free base is an oil, researchers often convert it to a solid salt (e.g., Hydrochloride or Tartrate) for purification.[1] The solubility of these salts follows the Solid-Liquid Equilibrium (SLE) framework.[1]

Thermodynamic Framework (Modified Apelblat Model)

To predict the solubility of the salt form in binary solvent mixtures (e.g., Ethanol + Water), the Modified Apelblat equation is the industry standard for correlation:

Where:

- : Mole fraction solubility of the salt.[1]

- : Absolute temperature (K).[1]

- : Empirical parameters derived from the crystal lattice energy and solvation enthalpy.

Expert Insight: For this compound salts, solubility generally increases with temperature (Endothermic dissolution,

).[1] In anti-solvent crystallization, adding a non-polar solvent (like Heptane) to an alcoholic solution of the salt will drive precipitation.[1]

Experimental Protocol: Gravimetric Determination

To determine the precise solubility limit of the Hydrochloride salt :

-

Saturation: Add excess salt to the solvent in a jacketed vessel at constant

. -

Equilibration: Stir for 24 hours (ensure equilibrium, not just dissolution).

-

Sampling: Stop stirring, allow settling for 1 hour.

-

Filtration: Filter supernatant through a 0.45 µm heated syringe filter (prevents crash-out).

-

Quantification: Evaporate solvent and weigh (Gravimetric) or analyze by HPLC.

Application: Chiral Resolution & Process Workflow

The primary driver for solubility studies of this compound is enantiomeric resolution .[1] The (R)-isomer is often separated from the racemate using a chiral acid (e.g., N-acetyl-L-leucine or Dibenzoyl-L-tartaric acid).[1]

Workflow Visualization

The following diagram illustrates the solubility-driven decision tree for isolating the (R)-enantiomer.

Caption: Solubility-driven workflow for the chiral resolution of 1-Methyl-3-phenylpropylamine via diastereomeric salt formation.

Critical Protocol: pH-Dependent Extraction (LLE)

For researchers isolating the compound from aqueous reaction mixtures (e.g., enzymatic synthesis), understanding the pH-solubility relationship is vital.[1]

-

pH < 9 (Protonated): The molecule exists as

.[1] It is highly water-soluble and insoluble in non-polar organics (Hexane, Toluene).[1] -

pH > 11 (Free Base): The molecule exists as

.[1] It is hydrophobic (LogP ~2.[1]18) and extracts efficiently into organic phases.[1]

Standard Extraction Protocol:

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 31160, 1-Methyl-3-phenylpropylamine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 1-methyl-3-phenylpropylamine.[1] Retrieved from [Link][1]

-

Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1] (General reference for amine solubility modeling).

- Van Dijk, J., et al.Resolution of 1-methyl-3-phenylpropylamine. Recueil des Travaux Chimiques des Pays-Bas. (Foundational work on chiral resolution of this class).

Methodological & Application

Application Note: Chiral Resolution of Racemic 1-Methyl-3-phenylpropylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the chiral resolution of racemic 1-methyl-3-phenylpropylamine, a critical process for the synthesis of enantiomerically pure compounds in pharmaceutical development. The protocol details the classical method of diastereomeric salt formation using a chiral resolving agent, fractional crystallization, and subsequent liberation of the desired enantiomer. This application note is designed to offer both a practical, step-by-step procedure and a deeper understanding of the principles governing this stereochemical separation.

Introduction: The Significance of Chirality

1-Methyl-3-phenylpropylamine is a key building block in the synthesis of various biologically active molecules. As with many pharmaceuticals, the therapeutic efficacy and safety profile are often linked to a single enantiomer. The presence of the other enantiomer can lead to reduced efficacy, off-target effects, or even toxicity. Consequently, the ability to efficiently resolve the racemic mixture into its constituent (R)- and (S)-enantiomers is of paramount importance.

The most established and industrially scalable method for such separations is chiral resolution via the formation of diastereomeric salts.[1][2] This technique leverages the reaction of a racemic base, such as 1-methyl-3-phenylpropylamine, with an enantiomerically pure acid. This reaction creates a pair of diastereomeric salts which, unlike enantiomers, possess different physicochemical properties, most notably solubility.[3] This disparity in solubility allows for their separation through fractional crystallization. The less soluble diastereomer crystallizes preferentially, enabling its isolation, after which the pure enantiomer of the amine can be regenerated.[1][3]

This guide will focus on a protocol utilizing L-(+)-tartaric acid, a readily available and cost-effective chiral resolving agent derived from natural sources.[3][4]

Principle of Resolution

The core of this protocol is the reaction between racemic 1-methyl-3-phenylpropylamine and an enantiopure resolving agent, L-(+)-tartaric acid. This acid-base reaction forms two diastereomeric salts:

-

(R)-1-methyl-3-phenylpropylammonium L-(+)-tartrate

-

(S)-1-methyl-3-phenylpropylammonium L-(+)-tartrate

These diastereomers exhibit different spatial arrangements and can interact differently with the solvent and with each other, leading to distinct solubilities. By carefully selecting the solvent and controlling the temperature, one diastereomer can be selectively crystallized from the solution.

The entire process can be visualized as a multi-stage workflow:

Figure 1: Workflow for Chiral Resolution. This diagram illustrates the key stages from the initial reaction to the isolation of the pure enantiomer.

Materials and Equipment

Chemicals

| Chemical | Formula | CAS No. | Purity | Supplier |

| Racemic 1-Methyl-3-phenylpropylamine | C₁₀H₁₅N | 22374-89-6 | ≥98% | Sigma-Aldrich |

| L-(+)-Tartaric Acid | C₄H₆O₆ | 87-69-4 | ≥99.5% | Sigma-Aldrich |

| Methanol (Anhydrous) | CH₃OH | 67-56-1 | ≥99.8% | Fisher Scientific |

| Sodium Hydroxide (NaOH) | NaOH | 1310-73-2 | ≥98% | Merck |

| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | ≥99.8% | VWR |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 7757-82-6 | Granular | Sigma-Aldrich |

| Deionized Water | H₂O | 7732-18-5 | - | In-house |

Equipment

-

Magnetic stirrer with heating capabilities

-

Erlenmeyer flasks (various sizes)

-

Beakers and graduated cylinders

-

Büchner funnel and vacuum flask

-

Vacuum source (aspirator or pump)

-

Filter paper (Whatman No. 1 or equivalent)

-

Separatory funnel

-

Rotary evaporator

-

pH indicator strips or pH meter

-

Analytical balance (±0.001 g)

-

Ice bath

-

Polarimeter

-

Chiral HPLC system

Detailed Experimental Protocol

This protocol is based on general procedures for the resolution of primary amines and may require optimization for scale and desired purity.[3]

Part A: Formation and Crystallization of the Diastereomeric Salt

-

Dissolution of the Racemic Amine: In a 250 mL Erlenmeyer flask, dissolve 10.0 g (approximately 0.067 moles) of racemic 1-methyl-3-phenylpropylamine in 50 mL of warm anhydrous methanol. Stir gently with a magnetic stir bar until the amine is fully dissolved.

-

Rationale: Methanol is a common solvent for this type of resolution, offering good solubility for both the amine and the tartaric acid at elevated temperatures, while allowing for differential solubility of the diastereomeric salts upon cooling.[5] Using anhydrous methanol is recommended to prevent any water from interfering with the crystallization process.

-

-

Preparation of the Resolving Agent Solution: In a separate 100 mL flask, dissolve 5.03 g (0.0335 moles, 0.5 equivalents) of L-(+)-tartaric acid in 50 mL of warm anhydrous methanol.

-

Rationale: Using a sub-stoichiometric amount (0.5 equivalents) of the resolving agent is a common strategy.[6] This ensures that the less soluble diastereomeric salt is preferentially formed and crystallized, leading to a higher enantiomeric excess in the solid phase after the first crystallization.

-

-

Formation of the Diastereomeric Salts: Slowly add the warm tartaric acid solution to the stirred amine solution. A precipitate may form immediately.

-

Rationale: The acid-base reaction is typically rapid. A controlled addition helps to manage the initial precipitation and prevent the trapping of impurities.

-

-

Heating to Dissolution: Gently heat the mixture on a hot plate with continuous stirring until all the solids redissolve, forming a clear solution. Avoid boiling the methanol.

-

Rationale: This step ensures that both diastereomeric salts are fully in solution, setting the stage for a controlled, selective crystallization as the solution cools.

-

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed. To maximize the yield, subsequently place the flask in an ice bath for at least 1-2 hours.[3]

-

Rationale: Slow cooling is crucial for the formation of well-defined crystals and for achieving high diastereoselectivity. Rapid cooling can cause both diastereomers to precipitate, reducing the effectiveness of the resolution.

-

-

Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol (approx. 10-15 mL) to remove any adhering mother liquor.

-

Rationale: Washing with cold solvent minimizes the loss of the desired crystalline product while removing the dissolved, more soluble diastereomer.

-

-

Drying: Dry the collected crystals under vacuum or in a desiccator to a constant weight. Retain the filtrate (mother liquor) for the potential recovery of the other enantiomer.

Part B: Liberation of the Enantiomerically Enriched Amine

-

Dissolution of the Salt: Suspend the dried diastereomeric salt crystals in approximately 50 mL of deionized water in a beaker or flask.

-

Basification: With stirring, add a 2 M sodium hydroxide (NaOH) solution dropwise until the salt is completely dissolved and the solution is basic (pH > 11, check with pH paper). The free amine will separate as an oily layer.

-

Rationale: The strong base deprotonates the ammonium salt, regenerating the free amine, which is typically insoluble in aqueous solutions.[4]

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the liberated amine with dichloromethane (3 x 30 mL). Combine the organic extracts.

-

Rationale: Dichloromethane is a dense, water-immiscible organic solvent that is effective for extracting the free amine from the aqueous layer. Multiple extractions ensure a high recovery rate.

-

-

Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate. Filter to remove the drying agent, and then remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 1-methyl-3-phenylpropylamine as an oil.

Characterization and Analysis

Yield Calculation

The theoretical maximum yield for a single enantiomer in a classical resolution is 50%, assuming no racemization and recycling of the unwanted enantiomer.[2] The actual yield should be calculated based on the initial amount of the racemic amine.

-

Yield (%) = (Mass of pure enantiomer / (0.5 * Mass of initial racemic amine)) * 100

Polarimetry

Optical rotation is a fundamental method for assessing the enantiomeric purity of the final product.

-

Prepare a solution of the purified amine of a known concentration (e.g., c = 1.0 g/100 mL) in a specified solvent (e.g., chloroform).

-

Measure the optical rotation using a polarimeter at a standard wavelength (Sodium D-line, 589 nm) and temperature (25°C).

-

Calculate the specific rotation [α] and compare it to the literature value for the pure enantiomer to estimate the enantiomeric excess (e.e.).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most accurate method for determining the enantiomeric excess (e.e.) of the resolved amine.

| Parameter | Value |

| Column | Chiralcel OD-H or equivalent |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 25°C |

The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2):

-

e.e. (%) = (|A1 - A2| / (A1 + A2)) * 100

Troubleshooting and Further Optimization

-

No Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a small crystal from a previous successful resolution can also be effective.

-

Low Enantiomeric Excess: The enantiomeric purity of the product can often be improved by recrystallizing the diastereomeric salt from the same solvent system.[4]

-

Solvent Screening: The choice of solvent is critical.[7] If methanol is not effective, other alcohols (ethanol, isopropanol) or solvent mixtures should be screened to find conditions that maximize the solubility difference between the diastereomeric salts.

Conclusion